molecular formula C17H24ClFN2O B5031337 N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide

N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide

Cat. No. B5031337
M. Wt: 326.8 g/mol
InChI Key: JYIJHNFELFWLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. It has shown potential as a treatment for various autoimmune diseases, including psoriasis and lupus.

Mechanism of Action

N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide is a selective inhibitor of the TYK2 enzyme, which is involved in the signaling pathway of various cytokines, such as IL-12, IL-23, and type I interferons. By inhibiting TYK2, N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide can block the downstream signaling of these cytokines and reduce inflammation.
Biochemical and Physiological Effects:
N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide has been shown to reduce inflammation in various preclinical models of autoimmune diseases. It has also been shown to improve skin lesions in psoriasis patients in a phase 2 clinical trial. In addition, N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide has a favorable safety profile, with no serious adverse events reported in clinical trials.

Advantages and Limitations for Lab Experiments

One advantage of N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide is its selectivity for TYK2, which reduces the risk of off-target effects. However, its potency may vary depending on the assay used, which can affect the interpretation of results. Another limitation is that N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide may not be effective for all autoimmune diseases, as the role of TYK2 signaling may differ between diseases.

Future Directions

Future research on N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide could focus on optimizing its potency and selectivity, as well as evaluating its efficacy in additional autoimmune diseases. Other potential directions include investigating its mechanism of action in more detail and exploring combination therapy with other drugs. Furthermore, N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide could be evaluated in clinical trials for its potential in treating cancer and infectious diseases, as TYK2 signaling has been implicated in these conditions as well.

Synthesis Methods

N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide was first synthesized by Bristol-Myers Squibb's medicinal chemistry team. The synthesis process involves the reaction of 2-chloro-6-fluorobenzylamine with sec-butyl isocyanide to form the corresponding isocyanide intermediate. The intermediate is then reacted with piperidine-4-carboxylic acid to produce N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide.

Scientific Research Applications

N-(sec-butyl)-1-(2-chloro-6-fluorobenzyl)-4-piperidinecarboxamide has been extensively studied for its potential as a treatment for autoimmune diseases. In preclinical studies, it has shown efficacy in models of psoriasis, lupus, and inflammatory bowel disease. Clinical trials have also been conducted to evaluate its safety and efficacy in humans.

properties

IUPAC Name

N-butan-2-yl-1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClFN2O/c1-3-12(2)20-17(22)13-7-9-21(10-8-13)11-14-15(18)5-4-6-16(14)19/h4-6,12-13H,3,7-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIJHNFELFWLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CCN(CC1)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.